molecular formula C16H25N3O2 B12046754 tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B12046754
M. Wt: 291.39 g/mol
InChI Key: GZNYHXCCUGWXJO-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(bromomethyl)pyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is primarily based on its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-13-11-19(15(20)21-16(2,3)4)10-9-18(13)12-14-7-5-6-8-17-14/h5-8,13H,9-12H2,1-4H3

InChI Key

GZNYHXCCUGWXJO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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